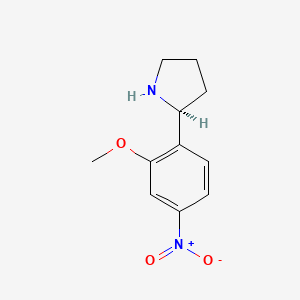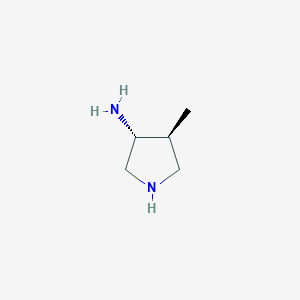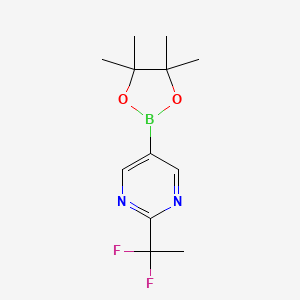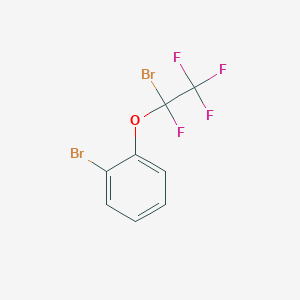
(S)-2-(2-Methoxy-4-nitrophenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(2-Methoxy-4-nitrophenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a methoxy group and a nitro group on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Methoxy-4-nitrophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-4-nitrobenzaldehyde and (S)-proline.
Formation of Schiff Base: The aldehyde group of 2-methoxy-4-nitrobenzaldehyde reacts with the amine group of (S)-proline to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the pyrrolidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
(S)-2-(2-Methoxy-4-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrrolidine derivatives.
科学研究应用
(S)-2-(2-Methoxy-4-nitrophenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of (S)-2-(2-Methoxy-4-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound’s chiral nature allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The methoxy and nitro groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
相似化合物的比较
Similar Compounds
®-2-(2-Methoxy-4-nitrophenyl)pyrrolidine: The enantiomer of the compound with similar chemical properties but different biological activity.
2-(2-Methoxy-4-nitrophenyl)pyrrolidine: The racemic mixture containing both enantiomers.
2-(2-Methoxyphenyl)pyrrolidine: Lacks the nitro group, resulting in different reactivity and applications.
Uniqueness
(S)-2-(2-Methoxy-4-nitrophenyl)pyrrolidine is unique due to its specific chiral configuration, which can lead to distinct interactions with biological targets compared to its enantiomer or racemic mixture
属性
分子式 |
C11H14N2O3 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC 名称 |
(2S)-2-(2-methoxy-4-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C11H14N2O3/c1-16-11-7-8(13(14)15)4-5-9(11)10-3-2-6-12-10/h4-5,7,10,12H,2-3,6H2,1H3/t10-/m0/s1 |
InChI 键 |
ZGNDRAXEXAOFQO-JTQLQIEISA-N |
手性 SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])[C@@H]2CCCN2 |
规范 SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2CCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-{[(3-Methylcyclopentyl)amino]methyl}cyclohexan-1-ol](/img/structure/B13327624.png)

![(3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)methanamine](/img/structure/B13327633.png)
![1-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-2-amine](/img/structure/B13327638.png)



